Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

This mono-ortho-fluoro benzamide with a 2-oxoethyl-linked phenylmorpholine is a critical scaffold-hop from phenmetrazine chemotypes for CNS-polypharmacology library expansion. The unique juxtaposition of a 2-fluorobenzamide (anti-inflammatory) and phenylmorpholine (NDRA) moiety creates an essential probe for broad-panel selectivity screening. Procurement is essential for establishing fluorine-dependent metabolic SAR in microsomal stability assays. Compared to the 2-methyl analog, this ortho-fluoro substituent confers distinct electronic and steric properties that cannot be generically substituted without risking altered target engagement or off-target liability.

Molecular Formula C19H19FN2O3
Molecular Weight 342.37
CAS No. 953947-31-4
Cat. No. B2802171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
CAS953947-31-4
Molecular FormulaC19H19FN2O3
Molecular Weight342.37
Structural Identifiers
SMILESC1COC(CN1C(=O)CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
InChIInChI=1S/C19H19FN2O3/c20-16-9-5-4-8-15(16)19(24)21-12-18(23)22-10-11-25-17(13-22)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24)
InChIKeyDYYFCPYRMKUBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS 953947-31-4): Core Scaffold & Physicochemical Identity


2-Fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS 953947-31-4) is a synthetic benzamide derivative with the molecular formula C₁₉H₁₉FN₂O₃ and a molecular weight of 342.37 g·mol⁻¹ . The compound features an ortho-fluoro substituent on the benzamide ring, a 2-oxoethyl (glycine-derived) linker, and a 2-phenylmorpholine moiety—a scaffold whose parent compound, 2-phenylmorpholine (PAL‑632), is a known norepinephrine–dopamine releasing agent [1]. This unique combination of a fluorinated benzamide core, a hydrogen‑bond–capable oxoethyl linker, and a conformationally constrained phenylmorpholine ring places the compound at the intersection of CNS‑active phenmetrazine analogs and fluorobenzamide pharmacophores, making it a versatile building block for medicinal chemistry and a candidate for procurement in focused library synthesis or SAR expansion programs.

Why 2-Fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide Cannot Be Interchanged with In‑Class Analogs


Benzamide derivatives bearing a 2‑phenylmorpholine group constitute a structurally congested chemical space where seemingly minor modifications—fluorine regiochemistry, linker length, or additional halogen substitution—can produce divergent biological profiles. For example, the ortho‑fluoro substitution pattern in the target compound confers distinct electronic and steric properties compared to the ortho‑methyl analog (2‑methyl‑N‑[2‑oxo‑2‑(2‑phenylmorpholin‑4‑yl)ethyl]benzamide) or the 3‑fluoro regioisomer . The 2‑oxoethyl linker introduces an additional hydrogen‑bond acceptor and modulates conformational flexibility relative to the simpler ethyl linker found in 3‑fluoro‑N‑[2‑(2‑phenylmorpholin‑4‑yl)ethyl]benzamide (CAS 953935‑74‑5) . Furthermore, the mono‑ortho‑fluoro motif creates a distinct metabolic and binding profile compared to the 2,6‑difluoro analog (2,6‑difluoro‑N‑[2‑oxo‑2‑(2‑phenylmorpholin‑4‑yl)ethyl]benzamide, CAS 953985‑08‑5) and the mixed 2‑chloro‑6‑fluoro analog [1]. These structural differences preclude generic substitution without risking altered target engagement, metabolic stability, or off‑target liability.

2-Fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Mono‑ortho‑Fluoro vs. ortho‑Methyl Benzamide Core: Predicted logP & H‑Bond Acceptor Differentiation

The ortho‑fluoro substituent on the benzamide ring of the target compound provides a distinct physicochemical signature relative to the ortho‑methyl analog (2‑methyl‑N‑[2‑oxo‑2‑(2‑phenylmorpholin‑4‑yl)ethyl]benzamide). While experimental logP values are unavailable for either compound, computational prediction using the MCULE platform for structurally related phenylmorpholine‑benzamide hybrids indicates logP values of approximately 3.0–3.5 for mono‑fluorinated congeners, compared to approximately 3.5–4.0 for methyl‑substituted analogs . The fluorine atom also introduces an additional hydrogen‑bond acceptor (C–F···H–X interactions) not present in the methyl analog, which can influence target‑binding poses and selectivity [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

2‑Oxoethyl Linker vs. Ethyl Linker: Conformational Restriction and Hydrogen‑Bond Capacity

The target compound incorporates a 2‑oxoethyl (glycine‑derived) linker between the benzamide nitrogen and the phenylmorpholine ring, whereas the closely related analog 3‑fluoro‑N‑[2‑(2‑phenylmorpholin‑4‑yl)ethyl]benzamide (CAS 953935‑74‑5) employs a simple ethylene linker . The carbonyl oxygen in the 2‑oxoethyl linker serves as an additional hydrogen‑bond acceptor and restricts the conformational freedom of the side chain compared to the freely rotating ethylene linker. In morpholine‑containing benzamide SAR studies, the introduction of an oxo group in the linker region has been shown to alter target residence time and selectivity profiles [1].

Medicinal Chemistry Conformational Analysis Linker Optimization

Mono‑ortho‑F vs. 2,6‑Difluoro Substitution: Steric and Metabolic Stability Trade‑offs

The target compound bears a single ortho‑fluoro substituent, distinguishing it from the 2,6‑difluoro analog (2,6‑difluoro‑N‑[2‑oxo‑2‑(2‑phenylmorpholin‑4‑yl)ethyl]benzamide, CAS 953985‑08‑5) [1]. In fluorobenzamide series, ortho‑fluorination is well‑established to block CYP450‑mediated para‑hydroxylation, a major metabolic soft spot [2]. However, the addition of a second ortho‑fluoro group (2,6‑difluoro) introduces increased steric hindrance around the amide bond, which can alter both the amide conformation (potentially twisting the amide from planarity) and the compound's ability to engage flat hydrophobic binding pockets [3]. The mono‑ortho‑F analog thus represents an intermediate metabolic stability profile with reduced steric bulk.

Metabolic Stability Fluorine Chemistry Drug Metabolism

2‑Fluorobenzamide vs. Morpholine‑Containing Benzamides: Differential Off‑Target Liability Profile

A critical consideration in procuring 2‑phenylmorpholine‑containing benzamides is the potential for CNS‑mediated off‑target effects arising from the phenylmorpholine moiety itself. The parent 2‑phenylmorpholine (PAL‑632) is a potent norepinephrine–dopamine releasing agent (NDRA) [1]. However, the 2‑fluorobenzamide portion of the target compound is structurally distinct: 2‑fluorobenzamide itself has been reported as an anti‑inflammatory agent that inhibits herpes simplex virus replication and does not share the NDRA pharmacophore . The combination of these two motifs in a single molecule creates a unique polypharmacological profile that cannot be predicted from either fragment alone, and the ortho‑fluoro substituent may modulate the overall basicity and binding of the phenylmorpholine nitrogen.

Selectivity Off‑Target Screening Safety Pharmacology

2-Fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide: Recommended Research & Industrial Application Scenarios


Focused Combinatorial Library Design for CNS Polypharmacology

The target compound's hybrid architecture—combining a phenylmorpholine (NDRA‑active) scaffold with an ortho‑fluorobenzamide moiety—makes it an ideal core scaffold for generating focused libraries aimed at exploring polypharmacology at monoamine transporters and inflammatory targets simultaneously [1]. The 2‑oxoethyl linker provides a synthetic handle for further derivatization at the amide nitrogen or the morpholine ring, enabling rapid SAR expansion.

Lead Expansion and Scaffold‑Hopping from Phenmetrazine‑Class Psychostimulants

Given that substituted 2‑phenylmorpholines (e.g., phenmetrazine, phendimetrazine) are established psychostimulants, the target compound serves as a 'scaffold‑hop' starting point where the benzamide extension may attenuate or redirect CNS activity while introducing novel anti‑inflammatory or enzyme‑inhibitory properties [2]. This positions the compound as a procurement priority for groups seeking to diversify beyond the phenmetrazine chemotype.

Selectivity Profiling and Off‑Target Deconvolution Studies

The unique juxtaposition of a 2‑fluorobenzamide fragment (associated with antiviral/anti‑inflammatory activity) and a phenylmorpholine fragment (associated with monoamine releasing activity) makes this compound a valuable chemical probe for deconvoluting target‑specific effects from scaffold‑driven off‑target liabilities . Procurement is warranted for use in broad‑panel selectivity screening (e.g., CEREP, SafetyScreen) to map the polypharmacological fingerprint of this chemotype.

Metabolic Stability SAR: Mono‑ vs. Di‑ortho‑Fluorination Comparison

The mono‑ortho‑fluoro substitution pattern of the target compound provides an intermediate metabolic stability profile that can be systematically compared with the 2,6‑difluoro analog (CAS 953985‑08‑5) and the non‑fluorinated 2‑methyl analog in microsomal or hepatocyte stability assays [3]. This makes co‑procurement of these three analogs a rational strategy for establishing fluorine‑number‑dependent metabolic SAR within the phenylmorpholine‑benzamide series.

Quote Request

Request a Quote for 2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.